molecular formula C18H19NO2 B1293349 2-Azetidinomethyl-2'-methoxybenzophenone CAS No. 898754-35-3

2-Azetidinomethyl-2'-methoxybenzophenone

Cat. No. B1293349
M. Wt: 281.3 g/mol
InChI Key: HMSIBDSAVRAREP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidinone derivatives is described in the second paper, where the trans- and cis-isomers of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone were synthesized . Although the synthesis of 2-Azetidinomethyl-2'-methoxybenzophenone is not detailed, the methods used for these derivatives could potentially be adapted for its synthesis. The structural investigation of these compounds was performed using X-ray diffraction, which suggests that similar analytical techniques could be employed to confirm the structure of 2-Azetidinomethyl-2'-methoxybenzophenone once synthesized.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is discussed in both papers. In the first paper, the molecular modeling of phenolic bis-azobenzene derivatives was performed using DFT geometry optimization, indicating a planar structure . The second paper provides an X-ray structural investigation of a related azetidinone, revealing that it crystallizes in a monoclinic system . These findings suggest that 2-Azetidinomethyl-2'-methoxybenzophenone could also exhibit a planar structure and crystallize in a similar manner, which could be confirmed through X-ray crystallography.

Chemical Reactions Analysis

The first paper does not directly discuss the chemical reactions of azetidinones but does mention the reaction of a phenolic compound with diazotized anilines to synthesize bis-azobenzene derivatives . This information implies that azetidinones can participate in reactions with diazonium compounds, which could be relevant for the chemical reactions analysis of 2-Azetidinomethyl-2'-methoxybenzophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are partially covered in the papers. The first paper discusses the geometrical parameters, bond lengths, and angles of bis-azobenzene derivatives, as well as the HOMO-LUMO energy gap and other chemical reactivity descriptors . The second paper provides specific crystallographic data for a related azetidinone . These properties are crucial for understanding the reactivity and stability of the compounds. The antioxidant activity of the methoxy derivative in the first paper suggests that 2-Azetidinomethyl-2'-methoxybenzophenone may also exhibit similar biological activities, which could be explored in further studies.

properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-21-17-10-5-4-9-16(17)18(20)15-8-3-2-7-14(15)13-19-11-6-12-19/h2-5,7-10H,6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSIBDSAVRAREP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643689
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azetidinomethyl-2'-methoxybenzophenone

CAS RN

898754-35-3
Record name Methanone, [2-(1-azetidinylmethyl)phenyl](2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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